molecular formula C9H17NO2 B2689993 4-[(3,3-Dimethyloxiran-2-yl)methyl]morpholine CAS No. 88091-98-9

4-[(3,3-Dimethyloxiran-2-yl)methyl]morpholine

Cat. No.: B2689993
CAS No.: 88091-98-9
M. Wt: 171.24
InChI Key: NJRIGVQOLDXWGU-UHFFFAOYSA-N
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Description

4-[(3,3-Dimethyloxiran-2-yl)methyl]morpholine is a chemical compound of significant interest in organic and medicinal chemistry research, integrating two key functional motifs: a morpholine ring and an epoxide (oxirane). The morpholine ring is a well-established and ubiquitous pharmacophore in drug discovery. Its value stems from its ability to enhance the potency of a molecule through interactions with target proteins and to favorably modulate pharmacokinetic properties, such as solubility and metabolic stability . The epoxide group is a highly versatile and reactive synthetic intermediate. Its strained three-membered ring makes it a valuable electrophile, readily participating in ring-opening reactions with various nucleophiles. This reactivity is exploited in chemical synthesis to create more complex molecular architectures and is fundamental in the study of reaction mechanisms. While the specific biological activity of this compound requires further investigation, its structure suggests potential as a valuable scaffold. Researchers can functionalize the molecule at its epoxide ring or use it as a building block to create novel compounds for screening against biological targets. The presence of the morpholine subunit makes it a particularly interesting candidate for the development of new therapeutic agents, following its successful incorporation into various clinical drugs . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(3,3-dimethyloxiran-2-yl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-9(2)8(12-9)7-10-3-5-11-6-4-10/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJRIGVQOLDXWGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(O1)CN2CCOCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,3-Dimethyloxiran-2-yl)methyl]morpholine typically involves the reaction of morpholine with an epoxide precursor. One common method is the reaction of morpholine with 3,3-dimethyloxirane under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, and may require a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-[(3,3-Dimethyloxiran-2-yl)methyl]morpholine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction typically produces alcohols. Substitution reactions can result in various substituted morpholine derivatives .

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

4-[(3,3-Dimethyloxiran-2-yl)methyl]morpholine serves as a valuable building block in organic synthesis. It is utilized in the formation of complex molecules and polymers due to its reactive epoxide group, which can undergo various chemical transformations.

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionProducts Formed
Oxidation Epoxide group oxidized to form diolsDiols or other oxygenated products
Reduction Epoxide ring opened to form alcoholsAlcohols
Nucleophilic Substitution Reaction with nucleophiles (amines/thio)Substituted morpholine derivatives

Biological Applications

Enzyme Inhibition and Protein Modification

The compound's reactivity makes it suitable for biochemical studies, particularly in enzyme inhibition and protein modification. The epoxide group can react with nucleophilic sites on enzymes or proteins, potentially leading to inhibition or alteration of their functions.

Case Study: Enzyme Inhibition

In vitro studies have shown that morpholine derivatives can exhibit significant inhibitory effects on various enzymes. For instance, compounds similar to this compound have been tested for their ability to inhibit α-glucosidase, an enzyme critical for carbohydrate metabolism. The synthesized compounds demonstrated varying degrees of inhibition, with some derivatives showing promising IC50 values.

Industrial Applications

Production of Specialty Chemicals

In industrial contexts, this compound is used in the manufacture of specialty chemicals and materials. Its applications include:

  • Coatings : Utilized in formulations that require enhanced adhesion and durability.
  • Adhesives : Acts as a component in adhesive formulations due to its reactive properties.
  • Resins : Incorporated into resin systems for improved performance characteristics.

Mechanism of Action

The mechanism of action of 4-[(3,3-Dimethyloxiran-2-yl)methyl]morpholine involves its ability to react with various biological and chemical targets. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites in proteins, DNA, and other biomolecules. This reactivity underlies its potential use in enzyme inhibition and as a chemical probe in biological studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key morpholine derivatives with substituents analogous to the 3,3-dimethyloxirane group, highlighting structural differences and functional implications:

Compound Name Substituent Features Key Functional Groups Potential Applications Reference
4-[(3,3-Dimethyloxiran-2-yl)methyl]morpholine 3,3-dimethyloxirane (epoxide) + methylene Epoxide, morpholine Synthetic intermediate, drug design N/A
(R)-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine Oxirane (epoxide) + methoxy + thiadiazole Epoxide, thiadiazole, morpholine Pharmacological agents
4-((5-Decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine Decylthio + triazole + methylene Triazole, thioether, morpholine Topical formulations (liniments)
4-(4,6-Dichloropyrimidin-2-yl)morpholine Dichloropyrimidine + morpholine Pyrimidine, chlorine, morpholine Agrochemicals, pharmaceuticals
4-Phenylmorpholine Phenyl + morpholine Aromatic ring, morpholine Antimicrobial, CNS agents

Reactivity and Stability

  • Epoxide vs. Thiadiazole/Thioether: The epoxide group in this compound is highly reactive, enabling nucleophilic ring-opening reactions (e.g., with amines or thiols) for covalent bond formation.
  • Triazole vs. Epoxide : The triazole-based compound () exhibits sulfur-mediated hydrophobicity, favoring topical applications, while the epoxide’s electrophilicity may limit its use in formulations requiring long-term stability.
  • Chlorinated Pyrimidine vs. Epoxide : The dichloropyrimidine substituent () introduces strong electron-withdrawing effects, altering the morpholine ring’s basicity and enabling applications in agrochemicals (e.g., as a pesticide intermediate).

Biological Activity

4-[(3,3-Dimethyloxiran-2-yl)methyl]morpholine is a compound of interest due to its potential biological activities, particularly in the field of pharmacology and toxicology. This article reviews existing literature on its biological effects, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a morpholine ring substituted with a 3,3-dimethyloxirane moiety. Its structural formula can be represented as follows:

C9H17NO\text{C}_9\text{H}_{17}\text{N}\text{O}

This configuration suggests potential interactions with biological macromolecules, which may influence its biological activity.

Interaction with Enzymes

Research has indicated that morpholine derivatives can interact with various enzymes. For instance, studies on similar morpholine compounds have shown inhibition of acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. The binding affinity of these compounds often correlates with their structural features, affecting their inhibitory potency against AChE .

Toxicological Effects

In bioassays using yeast models, compounds similar to this compound exhibited either lethal effects or inhibited growth under oxidative stress conditions. This suggests a potential mechanism involving mitochondrial dysfunction or oxidative damage .

Table 1: Summary of Biological Activities

Activity Observation Reference
AChE InhibitionSignificant inhibition observed in similar compounds
CytotoxicityLethal effects in yeast models
Growth InhibitionReduced growth under oxidative stress

Case Studies

  • AChE Inhibition Study :
    A study conducted on various morpholine derivatives demonstrated that specific structural modifications significantly enhanced AChE inhibition. The compound L66, closely related to this compound, showed a binding affinity comparable to known potent inhibitors .
  • Toxicity Assessment :
    In a study assessing the toxicity of morpholine derivatives using Saccharomyces cerevisiae, it was found that exposure to these compounds led to significant reductions in cell viability under oxidative stress conditions. This highlights the potential toxicological implications of such compounds in biological systems .

Research Findings

Recent research has focused on the synthesis and screening of morpholine derivatives for various biological activities. The pharmacological potential of these compounds has been explored extensively, with findings suggesting that modifications to the morpholine structure can lead to enhanced bioactivity against specific targets such as α-glucosidase and AChE .

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